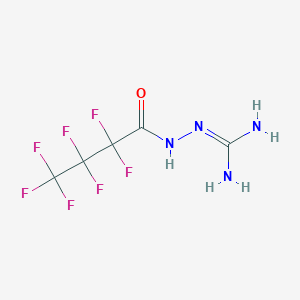
2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)hydrazine-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)hydrazine-1-carboximidamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical reactions, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)hydrazine-1-carboximidamide typically involves the reaction of heptafluorobutyric acid with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes rigorous purification steps to remove any impurities and achieve the desired purity level.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)hydrazine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, which retain the core structure of the original compound while exhibiting modified chemical properties.
Aplicaciones Científicas De Investigación
2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)hydrazine-1-carboximidamide finds applications in several fields:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique binding properties.
Medicine: Investigated for potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of high-performance materials, including fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)hydrazine-1-carboximidamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The fluorine atoms enhance the compound’s binding affinity to specific proteins and enzymes, modulating their activity and leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3,4,4,4-Heptafluoro-1-butanol: A fluorinated alcohol with similar thermal stability and chemical resistance.
2,2,3,3,4,4,4-Heptafluorobutylamine: A fluorinated amine used in various chemical syntheses.
2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)oxyethyl 2,2,3,3,4,4,4-heptafluorobutanoate: A fluorinated ester with applications in material science.
Uniqueness
What sets 2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)hydrazine-1-carboximidamide apart is its dual functional groups, which allow it to participate in a wider range of chemical reactions and interactions compared to its analogs. This versatility makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
25978-98-7 |
|---|---|
Fórmula molecular |
C5H5F7N4O |
Peso molecular |
270.11 g/mol |
Nombre IUPAC |
N-(diaminomethylideneamino)-2,2,3,3,4,4,4-heptafluorobutanamide |
InChI |
InChI=1S/C5H5F7N4O/c6-3(7,1(17)15-16-2(13)14)4(8,9)5(10,11)12/h(H,15,17)(H4,13,14,16) |
Clave InChI |
UROJGTAWXQQYQK-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)NN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















